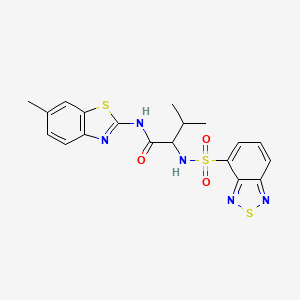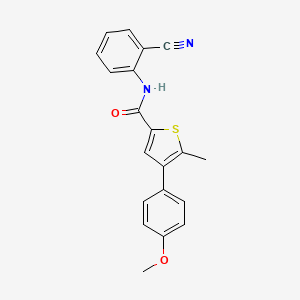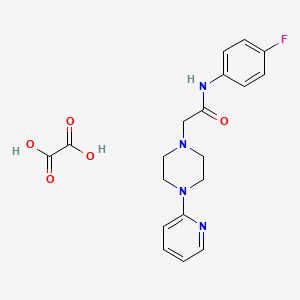
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide is a complex organic compound that features a benzothiadiazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzothiadiazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzothiadiazole ring.
Coupling Reactions: The final step involves coupling the benzothiadiazole derivative with the butanamide moiety, typically using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated synthesis systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamido group, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium azide in DMF (dimethylformamide) or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original sulfonamido group.
Aplicaciones Científicas De Investigación
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide involves its interaction with specific molecular targets. In biological systems, it may interact with proteins or nucleic acids, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
2,1,3-Benzothiadiazole: A simpler analog with similar core structure but lacking the sulfonamido and butanamide groups.
4,7-Dibromo-2,1,3-benzothiadiazole: A derivative with bromine substituents, used in organic electronics.
2,1,3-Benzothiadiazole-4,7-dicarboxylic acid: A carboxylated derivative with applications in polymer chemistry.
Uniqueness
2-(2,1,3-Benzothiadiazole-4-sulfonamido)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-YL)butanamide is unique due to its combination of functional groups, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions or properties, such as in the development of advanced materials or as a biological probe.
Propiedades
IUPAC Name |
2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)-3-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3S3/c1-10(2)16(18(25)21-19-20-12-8-7-11(3)9-14(12)28-19)24-30(26,27)15-6-4-5-13-17(15)23-29-22-13/h4-10,16,24H,1-3H3,(H,20,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSPKCREJNLTJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C(C)C)NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5aS,8aS)-5-(2-pyridin-2-yl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-2,3,4,5a,6,7,8,8a-octahydrocyclopenta[b][1,4]oxazepine](/img/structure/B7650305.png)
![(2R)-N-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-2-methoxy-2-phenylacetamide](/img/structure/B7650314.png)
![1-(2-methylphenyl)-N-[4-(4-methyl-1,2,4-triazol-3-yl)phenyl]-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7650316.png)
![Methyl 2-[[1-(2-methoxy-5-methylphenyl)pyrazole-3-carbonyl]amino]benzoate](/img/structure/B7650320.png)
![N'-[6-(3-ethylphenoxy)pyridin-3-yl]-N-(2-thiophen-2-ylethyl)oxamide](/img/structure/B7650325.png)
![2-[[2-(3-acetylphenoxy)acetyl]-methylamino]-N-(furan-2-ylmethyl)acetamide](/img/structure/B7650327.png)
![3-[2-[4-[(2S)-2-hydroxypropyl]piperazin-1-yl]ethoxy]benzonitrile](/img/structure/B7650335.png)
![N-spiro[1,3-benzodioxole-2,1'-cyclopentane]-5-ylpropanamide](/img/structure/B7650336.png)
![2-[4-[4-(Trifluoromethyl)phenyl]piperidin-1-yl]acetic acid](/img/structure/B7650347.png)
![N-methyl-N-[(1-methylimidazol-2-yl)methyl]aniline](/img/structure/B7650350.png)
![1-(2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-phenoxypropan-2-ol hydrochloride](/img/structure/B7650354.png)
![Ethyl 2-[2-[(3,4-dimethoxybenzoyl)amino]-1,3-thiazol-4-yl]acetate;hydrochloride](/img/structure/B7650363.png)

